molecular formula C17H29NO4 B13342058 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid

Cat. No.: B13342058
M. Wt: 311.4 g/mol
InChI Key: NTFNCMBFEIXBAF-UHFFFAOYSA-N
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Description

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid is a complex organic compound with a spirocyclic structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid typically involves multiple steps. One common method includes the sequential DCC (dicyclohexylcarbodiimide) mediated coupling with 2-phenyl-1,3-dioxane-4,6-dione, followed by keto-ketene generation and trapping with geraniol. The process also involves biomimetic aromatization by palladium-catalyzed decarboxylation and cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce free amines.

Scientific Research Applications

2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound’s structure allows it to be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecan-9-yl)acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. Upon removal of the Boc group, the free amine can interact with enzymes or other biological molecules, potentially inhibiting their activity or modifying their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[55]undecan-9-yl)acetic acid lies in its spirocyclic structure and the presence of the Boc protecting group

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecan-9-yl]acetic acid

InChI

InChI=1S/C17H29NO4/c1-16(2,3)22-15(21)18-10-4-7-17(12-18)8-5-13(6-9-17)11-14(19)20/h13H,4-12H2,1-3H3,(H,19,20)

InChI Key

NTFNCMBFEIXBAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)CC(=O)O

Origin of Product

United States

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